![molecular formula C11H18O3 B2445510 Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate CAS No. 132436-53-4](/img/structure/B2445510.png)
Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate
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Description
Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate, also known as EHPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPC is a pentalene derivative that has been found to have interesting properties, making it a promising compound for further investigation.
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate is involved in complex chemical transformations that contribute to the synthesis of various compounds. For instance, it plays a role in the tandem Wessely oxidation and intramolecular Diels–Alder reactions leading to the synthesis of (±)-coronafacic acid through a series of steps including hydrogenation, hydrolysis, and oxidative decarboxylation (Yates et al., 1993). Additionally, it is utilized in the generation and spectroscopic study of syn-1,6:9,14-bismethanodicyclodeca[cd,gh]pentalene dianion, showcasing its relevance in studying the properties of unique hydrocarbon structures (Kuroda et al., 2011).
Material Synthesis
This compound is instrumental in material synthesis, evidenced by its use in the preparation of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through one-pot reactions, highlighting its versatility in synthesizing complex organic molecules (Gao et al., 2011).
Biological Activity Exploration
Research also extends to the exploration of biological activities, as seen in the synthesis and in vitro evaluation of ethyl 5-hydroxyindole-3-carboxylates for anti-hepatitis B virus (HBV) activities, indicating its potential application in medicinal chemistry and drug discovery (Zhao et al., 2006).
Structural and Supramolecular Chemistry
The compound's role extends to structural and supramolecular chemistry, demonstrated by studies on the solid-state photodimerization of ethyl coumarin-3-carboxylate and its derivatives, which contribute to the understanding of crystal engineering and supramolecular interactions (Ayala-Hurtado et al., 2007).
properties
IUPAC Name |
ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8-9,12H,2-7H2,1H3/t8-,9+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOZJBQSKFLIRS-NGZCFLSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCC[C@H]1C[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate |
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